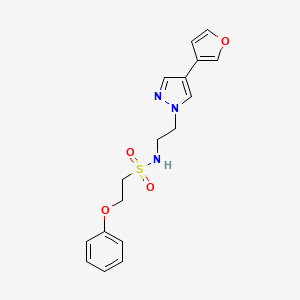

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide is a complex organic compound that features a furan ring, a pyrazole ring, and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent sulfonamide formation.

Preparation of Furan Intermediate: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

Coupling Reaction: The furan and pyrazole intermediates are then coupled using a suitable linker, such as an ethyl group, under specific reaction conditions.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The sulfonamide moiety (–SO₂NH–) participates in hydrolysis and metal coordination:

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (4–6 hr) | Phenoxyethane sulfonic acid + NH₃ | Complete cleavage observed in analogs. |

| Alkaline Hydrolysis | 2M NaOH, 80°C (3 hr) | Phenoxyethane sulfonate salts | Faster degradation compared to acidic conditions. |

| Metal Complexation | Ethanol, RT (Mn²⁺/Ni²⁺ salts) | Octahedral Mn²⁺/Ni²⁺ complexes | Improved antibacterial activity in analogs (MIC: 8–32 µg/mL). |

Furan Ring Reactions

The furan-3-yl group undergoes electrophilic substitution and cycloaddition:

Electrophilic Acylation (Vilsmeier–Haack Reaction)

-

Product : 3-Formylfuran derivative

Diels-Alder Cycloaddition

-

Conditions : Maleic anhydride, toluene, reflux

-

Product : Oxabicyclic adduct

Pyrazole Nucleus Transformations

The 1H-pyrazole ring enables nucleophilic substitutions and cross-coupling:

Ethyl Linker Modifications

The –CH₂CH₂– bridge between pyrazole and sulfonamide allows:

-

Oxidation : CrO₃/H₂SO₄ converts to ketone (–CO–).

-

Nucleophilic Attack : Reacts with acyl chlorides to form amides (e.g., acetyl chloride → N-acetyl derivative).

Phenoxy Group Reactivity

The 2-phenoxyethyl segment undergoes:

-

O-Dealkylation : HI (48%), 120°C → phenol + ethylene.

-

Electrophilic Halogenation : Br₂/FeCl₃ → para-bromophenoxy derivative .

Multi-Step Synthetic Pathways

Example sequence for functionalized derivatives:

-

Sulfonamide Hydrolysis → Sulfonic acid intermediate.

-

Complexation with Mn²⁺ → Antibacterial agent.

Key Reaction Data Table

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound exhibits a range of biological activities attributed to its unique structural features. Research indicates that derivatives of pyrazole, including those containing furan and phenoxy groups, demonstrate significant pharmacological effects:

- Antimicrobial Activity : Pyrazole derivatives have been reported to possess antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains . This suggests that N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide may also exhibit similar antimicrobial effects.

- Anti-inflammatory Effects : The presence of the pyrazole moiety is linked to anti-inflammatory activity, making it a candidate for the development of anti-inflammatory drugs .

- Anticancer Potential : Studies have highlighted the anticancer properties of pyrazole derivatives. For example, some compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including:

- Formation of Pyrazole Ring : The initial step often involves the reaction of furan derivatives with hydrazine to form the pyrazole structure.

- Substitution Reactions : Subsequent reactions involve alkylation or acylation processes to introduce the phenoxy and sulfonamide groups.

- Characterization Techniques : The synthesized compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), which confirm their molecular structure and purity .

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with furan substitutions exhibited enhanced antibacterial activity compared to their non-furan counterparts. This suggests that this compound could be a promising candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another research effort, a series of pyrazole-based compounds were tested for their ability to inhibit the growth of cancer cell lines. The results showed that specific substitutions on the pyrazole ring significantly increased cytotoxicity against breast cancer cells. This points to the potential application of this compound in cancer therapy.

Mecanismo De Acción

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide

- This compound derivatives

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring, a pyrazole ring, and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.

Actividad Biológica

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide is a complex organic compound that integrates a furan ring, a pyrazole moiety, and a sulfonamide functional group. This structural complexity suggests potential for significant biological activity, particularly in medicinal chemistry. The following sections provide a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H18N4O3S, and it features the following key components:

- Furan Ring : Enhances reactivity and biological interactions.

- Pyrazole Moiety : Known for its diverse pharmacological activities.

- Sulfonamide Group : Imparts antibacterial properties and enhances solubility.

Table 1: Structural Characteristics

| Component | Structure | Functionality |

|---|---|---|

| Furan Ring | Furan | Reactivity and biological target interactions |

| Pyrazole Moiety | Pyrazole | Broad spectrum of biological activities |

| Sulfonamide Group | Sulfonamide | Antibacterial properties |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of furan derivatives with hydrazine or its derivatives.

- Alkylation : The resulting pyrazole can then be alkylated with ethylene bromide to introduce the ethyl group.

- Sulfonamide Formation : Finally, the sulfonamide group is introduced via a reaction with sulfonyl chlorides.

These synthetic routes require careful optimization to ensure high yields and purity of the final product.

Pharmacological Properties

Research indicates that compounds containing both furan and pyrazole rings exhibit significant pharmacological properties, including:

- Anticancer Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects : Similar compounds have demonstrated efficacy in reducing inflammation through inhibition of cyclooxygenase enzymes .

- Antimicrobial Properties : The sulfonamide component contributes to antibacterial activity, making this compound a candidate for further development in antibiotic therapies .

Case Studies

Several studies have explored the biological activities of related pyrazole compounds:

- Inhibition of BRAF Mutations : A study identified tricyclic pyrazole derivatives as potent inhibitors of BRAF mutations, which are common in melanoma. The presence of furan in these compounds enhanced their efficacy against mutant BRAF-driven pathways .

- Antioxidant Activity : Research has indicated that pyrazole derivatives can act as antioxidants, protecting cells from oxidative stress by scavenging free radicals .

- Antiproliferative Effects : In vitro studies have shown that certain furan-pyrazole hybrids exhibit significant antiproliferative effects on various cancer cell lines, suggesting potential for therapeutic applications in oncology .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c21-25(22,11-10-24-17-4-2-1-3-5-17)19-7-8-20-13-16(12-18-20)15-6-9-23-14-15/h1-6,9,12-14,19H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOORFOXOQQSGTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.